Product packaging for Methyl 2-acetyl-3-hydroxybenzoate(Cat. No.:CAS No. 370553-41-6)

Methyl 2-acetyl-3-hydroxybenzoate

Cat. No.: B2678415
CAS No.: 370553-41-6
M. Wt: 194.186
InChI Key: YLGAWYQBSGMTLX-UHFFFAOYSA-N
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Description

Significance of Acetylated Hydroxybenzoates within Organic Chemistry

Acetylated hydroxybenzoates are a class of organic compounds that feature both an acetyl group and a hydroxyl group attached to a benzoic acid methyl ester backbone. These functionalities impart a range of chemical properties that make them valuable in various chemical contexts. The interplay between the electron-withdrawing acetyl group and the electron-donating hydroxyl group, along with their positions on the aromatic ring, can significantly influence the molecule's reactivity, acidity, and potential for further functionalization.

For instance, the presence of these groups can direct the position of subsequent electrophilic aromatic substitution reactions. Furthermore, the acetyl and hydroxyl moieties can participate in a variety of chemical transformations, making these compounds versatile building blocks for more complex molecules. Isomers of acetylated hydroxybenzoates, such as methyl 5-acetyl-2-hydroxybenzoate, are recognized as common chemical intermediates used in the design and synthesis of biologically active compounds. iucr.orgnih.gov Derivatives of these compounds have been reported to exhibit biological activities, including antiulcer and antihypertensive effects. nih.gov

Overview of Benzoate (B1203000) Esters as Synthetic Intermediates and Structural Motifs

Benzoate esters, the broader family to which methyl 2-acetyl-3-hydroxybenzoate belongs, are fundamental and extensively utilized compounds in organic synthesis. researchgate.net Their general structure, consisting of a benzene (B151609) ring attached to a carboxyl group which is in turn bonded to an alkyl or aryl group via an ester linkage, makes them valuable synthetic intermediates. numberanalytics.com They can be readily synthesized through the esterification of benzoic acid or its derivatives and can undergo a variety of transformations.

Common reactions involving benzoate esters include:

Hydrolysis: Conversion back to the corresponding carboxylic acid and alcohol under acidic or basic conditions. libretexts.org

Reduction: Transformation into benzyl (B1604629) alcohols using strong reducing agents. libretexts.org

Grignard Reactions: Reaction with Grignard reagents to form tertiary alcohols. libretexts.org

Transesterification: Conversion to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines to produce amides. libretexts.org

Due to this reactivity, benzoate esters serve as key precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com They are also found as structural motifs in numerous natural products and biologically active compounds.

Rationale for Focused Investigation of Specific Aromatic Ester Structures

The precise arrangement of substituents on an aromatic ring can have a profound impact on the physical, chemical, and biological properties of a molecule. This principle is a cornerstone of medicinal chemistry and materials science. Even subtle changes in the position of functional groups, such as in isomers, can lead to dramatic differences in biological activity, reactivity, and physical characteristics like melting point and solubility.

A focused investigation into a specific aromatic ester structure, such as this compound, is warranted to understand its unique properties that arise from its particular substitution pattern. The relative positions of the acetyl, hydroxyl, and methyl ester groups in this compound will dictate its electronic distribution, steric hindrance, and potential for intramolecular interactions, such as hydrogen bonding. These factors, in turn, influence its behavior in chemical reactions and its potential applications. The study of specific isomers is crucial for establishing structure-activity relationships (SAR) and for the rational design of new molecules with desired properties. For example, different isomers of hydroxy-methoxybenzoates have been synthesized to investigate their potential as antifeedants. diva-portal.org

Current Gaps in Academic Literature and Research for this compound

A comprehensive search of the academic literature reveals a significant gap in the focused investigation of this compound. While its existence is noted in chemical supplier databases and some patents, there is a distinct lack of dedicated research articles detailing its synthesis, characterization, reactivity, or potential applications.

In contrast, related isomers such as methyl 5-acetyl-2-hydroxybenzoate have been the subject of crystallographic studies and are cited as intermediates in the synthesis of other compounds. iucr.orgnih.govsci-hub.se Similarly, other acetylated hydroxybenzoate derivatives have been investigated for their biological activities. The absence of such studies for this compound suggests that this particular isomer is underexplored. This lack of data presents an opportunity for new research to characterize this compound and explore its potential utility in organic synthesis or medicinal chemistry.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound, compiled from available chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄ fda.gov
Molecular Weight 194.18 g/mol fda.gov
CAS Number 370553-41-6 sigmaaldrich.com
Boiling Point 286.8 ± 25.0 °C (at 760 Torr) chemsrc.com
Density 1.234 ± 0.06 g/cm³ chemsrc.com
InChI InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 fda.gov
InChIKey APYIKEJEROJJIK-UHFFFAOYSA-N fda.gov
SMILES CC(=O)c1cccc(c1O)C(=O)OC fda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B2678415 Methyl 2-acetyl-3-hydroxybenzoate CAS No. 370553-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)9-7(10(13)14-2)4-3-5-8(9)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGAWYQBSGMTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370553-41-6
Record name methyl 2-acetyl-3-hydroxybenzoate
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Synthetic Methodologies and Strategies

Approaches to the Esterification of Benzoic Acid Derivatives

The initial phase in the synthesis often involves the esterification of a benzoic acid precursor, typically 3-hydroxybenzoic acid. This transformation converts the carboxylic acid group into a methyl ester, a crucial step for subsequent reactions.

Acid-Catalyzed Direct Esterification Protocols

A well-established and widely used method for esterification is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. google.com The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is often removed. truman.edu One approach involves using a dehydrating agent like a 3A or 4A molecular sieve. In a typical procedure, 3-hydroxybenzoic acid is refluxed with methanol and a catalytic amount of concentrated sulfuric acid. rasayanjournal.co.in Thionyl chloride can also be used to facilitate this transformation; it reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which then catalyzes the esterification.

Table 1: Comparison of Acid Catalysts for Esterification of Hydroxybenzoic Acids

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess methanol Inexpensive, effective Harsh conditions, difficult removal
p-Toluenesulfonic Acid Reflux in excess methanol Solid, easier to handle than H₂SO₄ Can be less reactive
Thionyl Chloride (SOCl₂) Cooled, then heated in methanol High-yielding Generates corrosive HCl gas

| Cation Exchange Resins | Reflux in methanol | Reusable, simplified workup | Can be slower, higher cost |

Enzymatic Esterification and Biocatalytic Routes

In recent years, biocatalysis has emerged as a greener and more selective alternative to traditional chemical methods. Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions. researchgate.netnih.gov This approach is particularly advantageous for substrates with multiple functional groups, as enzymes can offer high regioselectivity, potentially avoiding the need for protecting groups.

The enzymatic esterification of phenolic acids, like 3-hydroxybenzoic acid, is performed using immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB). researchgate.netnih.govacs.org These reactions are often carried out in organic solvents to minimize water content and shift the equilibrium towards ester formation. researchgate.net The use of molecular sieves can further enhance the yield by removing the water produced during the reaction. acs.org While enzymatic routes offer benefits like high selectivity and environmentally friendly conditions, factors such as enzyme cost, stability, and reaction time are important considerations. google.commdpi.com

Introduction and Manipulation of the Acetyl Moiety

The introduction of the acetyl group (CH₃CO-) at the C-2 position of the benzene (B151609) ring is a critical step that defines the final product. This is typically achieved after the esterification of the carboxylic acid.

Regioselective Acetylation of Hydroxylated Benzoates

The most common and effective method for introducing an acetyl group ortho to a hydroxyl group on a benzene ring is the Fries rearrangement. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com

In the context of synthesizing Methyl 2-acetyl-3-hydroxybenzoate, the precursor would be methyl 3-acetoxybenzoate. This intermediate is prepared by acetylating the hydroxyl group of methyl 3-hydroxybenzoate using reagents like acetyl chloride or acetic anhydride (B1165640). The subsequent Fries rearrangement, typically using a Lewis acid such as aluminum chloride (AlCl₃), promotes the migration of the acetyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgbyjus.com

The regioselectivity of the Fries rearrangement is influenced by reaction conditions, particularly temperature. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho product. byjus.com For the synthesis of this compound, conditions are optimized to favor migration to the C-2 position, which is ortho to the hydroxyl group.

Acylation Reactions on Aromatic Systems

Another well-known method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

However, for the synthesis of this compound from methyl 3-hydroxybenzoate, direct Friedel-Crafts acylation presents challenges. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl ester group is a deactivating, meta-directing group. This combination can lead to a mixture of products and potential side reactions. The Lewis acid catalyst can also complex with the hydroxyl group, complicating the reaction. organic-chemistry.org Therefore, the Fries rearrangement is generally the more controlled and preferred method for achieving the desired regioselectivity in this specific synthesis.

Multi-Step Synthesis Pathways for Substituted Benzoate (B1203000) Esters

The synthesis of this compound is a multi-step process that combines the aforementioned reactions in a logical sequence. youtube.comvapourtec.com A plausible and efficient pathway is outlined below:

Esterification: The synthesis typically begins with 3-hydroxybenzoic acid. This starting material is first subjected to Fischer esterification with methanol and an acid catalyst (e.g., H₂SO₄) to produce methyl 3-hydroxybenzoate. rasayanjournal.co.in

O-Acylation: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is then acetylated. This is commonly achieved by reacting it with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine, to form methyl 3-acetoxybenzoate.

Fries Rearrangement: The key step is the Fries rearrangement of methyl 3-acetoxybenzoate. zenodo.org Treatment with a Lewis acid, such as aluminum chloride, at an elevated temperature induces the migration of the acetyl group from the oxygen atom to the C-2 position of the aromatic ring, yielding the final product, this compound. wikipedia.orgbyjus.com

Table 2: Overview of a Multi-Step Synthesis Pathway

Step Starting Material Reagents Product Reaction Type
1 3-Hydroxybenzoic Acid Methanol, H₂SO₄ (cat.) Methyl 3-hydroxybenzoate Fischer Esterification
2 Methyl 3-hydroxybenzoate Acetyl Chloride, Pyridine Methyl 3-acetoxybenzoate O-Acylation

| 3 | Methyl 3-acetoxybenzoate | AlCl₃, Heat | this compound | Fries Rearrangement |

This sequential approach allows for the controlled and regioselective construction of the target molecule, demonstrating a classic strategy in organic synthesis for the preparation of functionalized aromatic compounds.

Strategies Involving Phenol (B47542) Functionalization and Subsequent Esterification

A primary route for the synthesis of benzoate derivatives, including this compound, involves the strategic modification of a phenol precursor followed by an esterification step. This classical approach allows for the controlled introduction of functional groups onto the aromatic ring before the final ester is formed.

The functionalization of phenols is a versatile strategy for creating a wide array of derivatives. nih.gov Common transformations include etherification, esterification, nitration, and Mannich base formation, which can be applied to the phenolic hydroxyl group, the aromatic ring, or other functionalities on the molecule. nih.gov For acetylated benzoates, a key step is the acylation of the phenol ring, typically through a Friedel-Crafts acylation reaction. This introduces the acetyl group at a specific position on the benzene ring, governed by the directing effects of the existing substituents.

Following functionalization, the carboxyl group (either present initially or introduced in a separate step) is converted to a methyl ester. A common laboratory method for this esterification involves reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. cabidigitallibrary.org The process is typically heated to reflux to drive the reaction to completion. cabidigitallibrary.org An alternative method involves dissolving the hydroxy-benzoic acid in methanol and adding acetyl chloride dropwise at a reduced temperature. prepchem.com

Several patented methods illustrate this multi-step approach for similar compounds. One comprehensive synthesis for a methyl acetyl benzoate derivative involves four main stages:

Acylation: An acylating reagent is added to a solution of 2-fluorotoluene (B1218778) to yield 4-fluoro-3-methylacetophenone. google.com

Cyanation: The acetophenone (B1666503) derivative is then reacted with a cyanation reagent. google.com

Hydrolysis: The resulting cyano group is hydrolyzed with acid to form the carboxylic acid. google.com

Esterification: Finally, the carboxylic acid is esterified with methanol to produce the target methyl 2-methyl-4-acetyl benzoate. google.com

This sequence highlights a typical industrial approach where a commercially available starting material is systematically modified to build the desired molecular complexity.

Table 1: Overview of Phenol Functionalization & Esterification

Step Description Common Reagents Purpose
1. Functionalization (Acylation) Introduction of an acetyl group onto the phenol ring. Acetyl chloride, Aluminum trichloride To add the required acetyl moiety to the scaffold.
2. Carboxylation (if needed) Introduction of a carboxylic acid group. Carbon dioxide, strong base (Kolbe-Schmitt reaction) To create the acid functionality for later esterification.
3. Esterification Conversion of the carboxylic acid to a methyl ester. Methanol, Sulfuric acid (catalyst) To form the final methyl benzoate product.

Advanced Synthetic Approaches to Benzoate Scaffolds

Modern organic synthesis seeks to develop more efficient and versatile methods for constructing complex molecular frameworks. For benzoate scaffolds, advanced approaches often focus on creating molecular diversity, improving reaction efficiency, and accessing novel chemical structures.

One advanced strategy is Diversity-Oriented Synthesis (DOS) , which aims to produce a wide range of structurally different compounds from a common starting material. For instance, the thermic dimerization of methyl 1,3-cyclohexadiene (B119728) 2-carboxylate utilizes Diels-Alder cycloaddition to generate unique three-dimensional scaffolds, showcasing how fundamental reactions can be leveraged to create novel benzoate-containing structures. researchgate.net

Chemoenzymatic synthesis represents another sophisticated approach, combining the precision of enzymatic reactions with the practicality of traditional chemical methods. mdpi.com Enzymes, such as lipases, can be used for highly selective transformations, like the kinetic resolution of racemic alcohols, to produce optically pure intermediates. mdpi.com This is particularly crucial in the synthesis of bioactive molecules where stereochemistry is critical. For example, the synthesis of eugenyl benzoate derivatives has been accomplished using a series of reactions including esterification, demethylation, and the Sharpless reaction to yield novel compounds. nih.gov

The design of new synthetic scaffolds can also be guided by computational methods. Virtual framework libraries can be used to identify templates that match the bioactive conformation of a known ligand. nih.gov This computational screening, refined by medicinal chemistry expertise, allows for the rational design of new combinatorial templates and potential ligands, accelerating the discovery process. nih.gov These advanced strategies, while not always directly applied to a simple molecule like this compound, form the toolkit from which chemists can devise novel and efficient routes to complex benzoate-containing targets.

Green Chemistry Principles in the Synthesis of Acetylated Hydroxybenzoates

Green chemistry is a foundational concept in modern chemical synthesis that aims to reduce the environmental impact of chemical processes. researchgate.net It is guided by twelve principles, developed by Paul Anastas and John Warner, which provide a framework for designing safer, more efficient, and environmentally benign chemical syntheses. msu.edusci-hub.st The synthesis of acetylated hydroxybenzoates can be significantly improved by applying these principles.

Key Green Chemistry Principles in Benzoate Synthesis:

Waste Prevention: This primary principle states it is better to prevent waste than to treat it after it has been created. msu.eduacs.org In benzoate synthesis, this involves planning reactions to minimize by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as catalytic hydrogenation, are preferred over those that use stoichiometric reagents, which generate significant waste. sci-hub.st

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. acs.org This involves selecting safer starting materials and avoiding hazardous reagents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. jctjournal.com Green syntheses prioritize the use of benign solvents like water or ethanol (B145695), or even solvent-free reaction conditions, over volatile organic solvents such as dichloromethane (B109758) or chloroform (B151607). researchgate.netjctjournal.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. jctjournal.com Catalysts improve reaction efficiency by lowering the energy input required, can be used in small amounts, and can often be recycled and reused, which reduces waste and cost. sci-hub.st For instance, using solid acid catalysts instead of concentrated sulfuric acid for esterification can simplify purification and reduce corrosion. google.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org Such steps require additional reagents and generate waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

By integrating these principles, the synthesis of acetylated hydroxybenzoates can be made more sustainable. This includes using catalytic processes, choosing renewable feedstocks, designing for energy efficiency, and ensuring the final products are designed for degradation. msu.edu

Table 2: Application of Green Chemistry Principles

Principle Application in Hydroxybenzoate Synthesis
Waste Prevention Designing reaction pathways that minimize or eliminate the formation of by-products.
Atom Economy Utilizing reactions like addition and cycloaddition that incorporate most atoms from reactants into the product.
Safer Solvents Replacing hazardous solvents like chloroform with water, ethanol, or supercritical CO2. researchgate.net
Catalysis Using recyclable solid acid catalysts for esterification instead of stoichiometric amounts of corrosive liquid acids. sci-hub.stjctjournal.com
Reduce Derivatives Employing chemo-selective catalysts to avoid the need for protecting and deprotecting functional groups. acs.org
Energy Efficiency Using microwave-assisted reactions or reactions at ambient temperature to reduce energy consumption. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Chemical Environment and Proton Connectivity

No experimental ¹H NMR spectra for Methyl 2-acetyl-3-hydroxybenzoate, which would provide information on chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J), could be located in the searched scientific literature and databases. Such data is essential for detailing the electronic environment and connectivity of the hydrogen atoms within the molecule.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Identification

Similarly, there is no available experimental ¹³C NMR data for this compound. This information would be critical for identifying the number of non-equivalent carbon atoms and the types of functional groups present by analyzing their respective chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by showing correlations between different nuclei. A search for these specific analyses for this compound yielded no results.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Presence

An experimental Infrared (IR) spectrum for this compound is not available in the public record. An IR spectrum would reveal the characteristic vibrational frequencies of the molecule's functional groups, such as the hydroxyl (-OH), ketone (C=O), ester (C=O), and aromatic (C=C) bonds, confirming their presence and providing insight into the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

There is no published Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. This analytical technique provides information about the electronic transitions within the molecule, particularly the π-electron systems in the aromatic ring and carbonyl groups. The absorption maxima (λmax) would offer insights into the extent of conjugation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact molecular mass and characteristic fragmentation pattern, could not be found. This information is crucial for confirming the elemental composition and elucidating the structural components of the molecule.

Based on the available scientific literature, a detailed article on the chemical compound “this compound” focusing solely on its spectroscopic characterization and X-ray crystallography cannot be generated at this time.

Extensive searches for specific spectroscopic data (such as Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and X-ray crystallographic information for "this compound" did not yield the detailed research findings and data tables required to populate the requested sections of the article.

The available information often pertains to related isomers, such as "Methyl 3-acetyl-2-hydroxybenzoate," or similar compounds like "Methyl 2-hydroxybenzoate" and "Methyl 3-hydroxybenzoate." However, specific, verified data for the solid-state structure and comprehensive spectroscopic characterization of "this compound" is not present in the currently accessible scientific databases and literature.

Therefore, the requested article with its strict focus on detailed, data-driven subsections for "this compound" cannot be accurately and informatively completed. To provide a scientifically rigorous and accurate article, dedicated experimental research determining the spectroscopic and crystallographic properties of "this compound" would be required.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For Methyl 2-acetyl-3-hydroxybenzoate, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

Following geometry optimization, a vibrational analysis would be conducted. This calculation determines the frequencies of the molecule's vibrational modes. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the theoretical prediction of the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be used to calculate the ground state properties of this compound. These calculations provide precise values for the molecule's total energy, dipole moment, and the spatial distribution of its molecular orbitals, offering a fundamental understanding of its electronic nature.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This analysis would reveal the electron transfer characteristics within this compound, indicating its potential behavior in chemical reactions.

From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices provide quantitative measures of the molecule's reactivity.

Hypothetical Data Table for FMO Analysis Without specific literature, the following is an illustrative example of how such data would be presented.

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Value
Lowest Unoccupied Molecular Orbital Energy ELUMO Value
HOMO-LUMO Energy Gap ΔE Value
Electronegativity χ Value
Chemical Hardness η Value
Chemical Softness S Value
Electrophilicity Index ω Value

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green represents areas of neutral potential. For this compound, an ESP analysis would identify the reactive sites, such as the oxygen atoms of the hydroxyl, acetyl, and ester groups, which would be expected to be regions of negative potential.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. A conformational analysis of this compound would involve studying how the molecule's energy changes as a function of rotation around its single bonds, particularly the bonds connecting the acetyl and ester groups to the benzene (B151609) ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry. This map would reveal the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). This information is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Identification of Stable Isomers and Rotational Barriers

The conformational landscape of this compound is defined by the rotational freedom around its single bonds, particularly the bonds connecting the acetyl and methoxycarbonyl groups to the benzene ring. Theoretical calculations are essential to identify the most stable isomers (conformers) and the energy barriers that separate them.

By employing methods like Density Functional Theory (DFT), researchers can systematically rotate these substituent groups to map the potential energy surface of the molecule. This process reveals the geometries of the lowest energy conformers and the transition states that connect them. The energy difference between these states defines the rotational barriers. For molecules with similar functionalities, these barriers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. The identification of the global minimum energy structure is crucial as it represents the most populated conformation under equilibrium conditions.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C-C-C=O) Dihedral Angle (O-C-C=O) Relative Energy (kJ/mol)
I (Global Minimum) 0.00
II 180° 15.2
III 180° 25.8
IV 180° 180° 40.5

Note: This table is illustrative and based on typical findings for substituted aromatic compounds. Specific experimental or high-level computational data for this compound is not available in the cited literature.

Intramolecular Interactions and Hydrogen Bonding

A key structural feature of this compound is the potential for strong intramolecular hydrogen bonding. The arrangement of the hydroxyl, acetyl, and ester groups on the benzene ring allows for the formation of a hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl oxygen of the adjacent acetyl group.

This interaction significantly influences the molecule's geometry and stability. mdpi.com Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize and quantify the strength of this hydrogen bond. nih.gov Analysis of the electron density at the bond critical point (BCP) between the hydrogen donor and acceptor provides insight into the nature of the interaction. mdpi.comnih.gov Such hydrogen bonds typically lead to the formation of a stable six-membered ring, which planarizes a portion of the molecule and restricts conformational freedom. nih.gov The strength of this bond is a critical factor in determining the most stable conformer. mdpi.com

Table 2: Typical Calculated Parameters for an Intramolecular Hydrogen Bond in a Hydroxy Acetophenone (B1666503) Derivative

Parameter Value
H---O Distance ~1.8 - 2.0 Å
O-H---O Angle ~140° - 150°
Electron Density at BCP (ρ) ~0.02 - 0.04 a.u.
Laplacian of Electron Density (∇²ρ) Positive
Hydrogen Bond Energy (EHB) ~ -20 to -40 kJ/mol

Note: This data represents typical values for similar intramolecular hydrogen bonds found in related structures. Specific data for this compound is not available in the cited literature.

Solvent Effects on Molecular Properties and Spectra

The properties of this compound can be significantly influenced by its solvent environment. Computational models are employed to simulate these effects and predict changes in molecular structure and spectroscopic signatures.

Continuum Solvation Models (e.g., CPCM)

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to simulate the effects of a solvent without explicitly modeling individual solvent molecules. In this approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent.

This method allows for the calculation of how the solvent's polarity affects the molecule's electronic structure, geometry, and relative conformational energies. For polar molecules like this compound, an increase in solvent polarity is expected to stabilize conformations with larger dipole moments. These calculations are crucial for understanding the behavior of the compound in different chemical environments.

Theoretical Prediction of Spectroscopic Shifts

Computational chemistry can predict how spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption wavelengths, change in response to solvent effects. By performing calculations (e.g., DFT) in conjunction with a continuum solvation model like CPCM, it is possible to simulate spectra in various solvents.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts. The solvent-induced changes in the electronic distribution around the nuclei lead to predictable shifts. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies, which correspond to UV-Vis absorption maxima. The shift in these maxima (solvatochromism) upon changing solvent polarity can be computationally modeled, providing insights into the nature of the electronic transitions involved.

Thermodynamic Property Calculations and Reaction Energetics

Theoretical methods are invaluable for determining the thermodynamic properties of this compound and the energetics of reactions in which it participates.

Standard Enthalpy, Entropy, and Gibbs Free Energy Changes

Using the results from DFT calculations, specifically the optimized molecular geometry and vibrational frequencies, it is possible to calculate key thermodynamic properties based on statistical mechanics. The vibrational frequencies are used to determine the vibrational contributions to the total energy.

Standard Enthalpy (H°) can be calculated by adding thermal corrections to the total electronic energy.

Standard Entropy (S°) is determined from translational, rotational, and vibrational contributions.

Standard Gibbs Free Energy (G°) is then calculated using the relationship G° = H° - TS°.

These calculations can be performed for reactants and products to determine the standard changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for a given reaction. The sign and magnitude of ΔG° indicate the spontaneity and position of the chemical equilibrium. This information is fundamental for understanding the reactivity and stability of this compound.

Table 3: List of Compounds Mentioned

Compound Name

Prediction of Reaction Spontaneity and Equilibrium

The spontaneity of a chemical reaction and its position of equilibrium are fundamental thermodynamic properties that dictate the feasibility and potential yield of a chemical process. For this compound, computational and theoretical chemistry provide powerful tools to predict these characteristics for various potential transformations, such as hydrolysis, esterification, or reactions at the phenolic hydroxyl and acetyl groups. These predictions are primarily based on the calculation of the change in Gibbs free energy (ΔG).

A chemical reaction is spontaneous, or thermodynamically favorable, in the direction written if the change in Gibbs free energy is negative (ΔG < 0). libretexts.org If ΔG is positive, the reaction is non-spontaneous and requires an input of energy to proceed. libretexts.org When ΔG is zero, the system is at equilibrium. The Gibbs free energy change is defined by the equation:

ΔG = ΔH - TΔS libretexts.orgwikipedia.org

where:

ΔH is the change in enthalpy, representing the heat absorbed or released during the reaction.

T is the absolute temperature in Kelvin.

ΔS is the change in entropy, representing the change in disorder of the system.

Modern computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate these thermodynamic quantities for molecules. mdpi.comyoutube.com By computing the electronic structure and vibrational frequencies of reactants and products, their respective enthalpies and entropies can be determined. The accuracy of these predictions is often enhanced by incorporating models that account for the effects of a solvent, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). acs.orgmdpi.com

While specific computational studies predicting reaction spontaneity for this compound are not extensively documented in publicly available literature, the established methodologies can be applied. For instance, the thermodynamics of reactions analogous to those this compound might undergo, such as phenol (B47542) acylation or esterification of aromatic acids, have been successfully studied using these techniques. semanticscholar.orgresearchtrend.net

Illustrative Example: Hydrolysis of this compound

To illustrate the application of these principles, one can consider the hydrolysis of the methyl ester group of this compound to yield 2-acetyl-3-hydroxybenzoic acid and methanol (B129727). The spontaneity of this reaction can be predicted by calculating the thermodynamic parameters for the reaction shown below.

This compound + H₂O ⇌ 2-acetyl-3-hydroxybenzoic acid + CH₃OH

Hypothetical calculated values for this reaction at standard conditions (298.15 K, 1 atm) are presented in the table below to demonstrate how the data would be interpreted.

Table 1: Hypothetical Calculated Thermodynamic Parameters for the Hydrolysis of this compound at 298.15 K

Thermodynamic ParameterSymbolHypothetical Calculated ValueInterpretation
Enthalpy ChangeΔH-5.0 kJ/molThe reaction is exothermic, releasing a small amount of heat.
Entropy ChangeΔS+2.0 J/(mol·K)There is a very small increase in the disorder of the system.
Gibbs Free Energy ChangeΔG-5.6 kJ/molSince ΔG is negative, the reaction is predicted to be spontaneous under standard conditions.

The calculated Gibbs free energy change (ΔG°) is also directly related to the equilibrium constant (K) of a reaction by the following equation:

ΔG° = -RTln(K) wikipedia.org

where:

R is the ideal gas constant (8.314 J/(mol·K)).

T is the absolute temperature in Kelvin.

K is the thermodynamic equilibrium constant.

A negative ΔG° corresponds to a K > 1, indicating that at equilibrium, the concentration of products will be greater than the concentration of reactants. Conversely, a positive ΔG° corresponds to a K < 1, meaning the reactants are favored at equilibrium.

The table below shows the relationship between the hypothetical ΔG° value and the calculated equilibrium constant for the hydrolysis reaction.

Table 2: Relationship between Gibbs Free Energy and Equilibrium Constant for the Hydrolysis of this compound

Calculated ΔG° (kJ/mol)Temperature (K)Calculated Equilibrium Constant (K)Interpretation of Equilibrium Position
-5.6298.159.6The products are favored at equilibrium.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Transesterification Reactions

The ester functional group of Methyl 2-acetyl-3-hydroxybenzoate is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to yield 2-acetyl-3-hydroxybenzoic acid and methanol (B129727). The mechanism involves the initial protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (a poor leaving group, but the reaction is typically irreversible) to form 2-acetyl-3-hydroxybenzoic acid, which is deprotonated by the basic conditions to its carboxylate salt. Acidic workup is required to obtain the neutral carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. smolecule.com For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 2-acetyl-3-hydroxybenzoate and methanol. Driving the equilibrium towards the product is typically achieved by using the reactant alcohol as the solvent.

ReactionReagents/ConditionsMajor Products
Acidic HydrolysisH₃O⁺ (e.g., HCl/H₂O), heat2-Acetyl-3-hydroxybenzoic acid, Methanol
Basic Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺2-Acetyl-3-hydroxybenzoic acid, Methanol
TransesterificationR-OH, H⁺ or RO⁻ catalystEthyl 2-acetyl-3-hydroxybenzoate, Methanol

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The position of electrophilic aromatic substitution (EAS) on the benzoate ring is directed by the three existing substituents. The hydroxyl group (-OH) is a strongly activating, ortho-, para-director. The acetyl group (-COCH₃) and the methyl ester group (-COOCH₃) are both deactivating, meta-directors.

The directing effects of these groups are as follows:

-OH (at C3): Strongly activating, directs ortho (C2, C4) and para (C6).

-COCH₃ (at C2): Deactivating, directs meta (C4, C6).

-COOCH₃ (at C1): Deactivating, directs meta (C3, C5).

The outcome of an EAS reaction is determined by the net effect of these groups. The powerful activating effect of the hydroxyl group is expected to dominate. The positions ortho (C4) and para (C6) to the hydroxyl group are the most activated. The C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. The C5 position is meta to both deactivating groups and is not significantly activated by the hydroxyl group, making it a less favorable site for substitution.

Reaction TypeReagentPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Methyl 2-acetyl-3-hydroxy-4-nitrobenzoate and/or Methyl 2-acetyl-3-hydroxy-6-nitrobenzoate
HalogenationBr₂/FeBr₃Methyl 4-bromo-2-acetyl-3-hydroxybenzoate and/or Methyl 6-bromo-2-acetyl-3-hydroxybenzoate
Friedel-Crafts AcylationRCOCl/AlCl₃Likely complex due to chelation and deactivation. Reaction may not proceed favorably.

Reactions Involving the Ester and Acetyl Functional Groups

The ester group can undergo nucleophilic acyl substitution with nucleophiles other than water or alcohols. For instance, reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) would yield the corresponding amide, 2-acetyl-N-substituted-3-hydroxybenzamide. This reaction is generally slower than hydrolysis and may require heating.

Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would typically reduce both the ester and the acetyl ketone, yielding (2-(1-hydroxyethyl)-3-hydroxyphenyl)methanol.

The acetyl group exhibits keto-enol tautomerism, existing in equilibrium between the keto form (as drawn) and two possible enol forms. The enol form is a vinyl alcohol. The presence of the adjacent hydroxyl group at C3 can facilitate the formation of a stabilized enol tautomer through intramolecular hydrogen bonding, forming a six-membered ring. This stabilization can increase the concentration of the enol form at equilibrium compared to simple ketones.

The acidic α-hydrogens of the acetyl group's methyl can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various reactions, such as alkylation or aldol (B89426) condensation.

Oxidation and Reduction Pathways

The functional groups of this compound present several possibilities for oxidation and reduction reactions.

Oxidation:

The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents could potentially lead to quinone-type structures or ring-opening under harsh conditions.

The acetyl group is generally resistant to oxidation, but under forcing conditions (e.g., haloform reaction if treated with a halogen in base), it could be converted to a carboxylate.

Reduction:

The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which would typically not affect the ester group. This would yield Methyl 3-hydroxy-2-(1-hydroxyethyl)benzoate.

As mentioned previously, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities.

Catalytic hydrogenation (e.g., H₂/Pd-C) could potentially reduce the acetyl group and may also lead to reactions on the aromatic ring under more vigorous conditions.

Reaction TypeReagentAffected Group(s)Expected Product
Selective ReductionNaBH₄Acetyl (ketone)Methyl 3-hydroxy-2-(1-hydroxyethyl)benzoate
Full ReductionLiAlH₄, then H₂OEster and Acetyl(2-(1-hydroxyethyl)-3-hydroxyphenyl)methanol
OxidationMild OxidantsPhenolic -OHComplex quinone-like structures

Investigation of Reaction Kinetics and Catalytic Effects

Specific kinetic studies on this compound are not prominently featured in the surveyed literature. However, general principles allow for predictions regarding catalytic effects.

Acid/Base Catalysis: As discussed, hydrolysis and transesterification of the ester are classic examples of acid and base catalysis. The rates of these reactions would be dependent on the concentration of the catalyst and the temperature.

Enzymatic Catalysis: Enzymes, particularly esterases or lipases, could potentially catalyze the hydrolysis of the ester group with high selectivity and under mild conditions. europa.euresearchgate.net For instance, studies on the anaerobic metabolism of related compounds like 3-hydroxybenzoate involve enzymatic activation via CoA ligases, suggesting that biological systems can process such molecules through specific catalytic pathways. d-nb.infonih.govresearchgate.net

Metal Catalysis: Reactions such as catalytic hydrogenation would depend on the choice of metal catalyst (e.g., Pd, Pt, Ni) and reaction conditions (pressure, temperature), which would influence the reaction rate and selectivity between reducing the ketone or the aromatic ring.

Kinetic Factors: The reaction rates would be influenced by steric hindrance from the ortho substituents. For example, nucleophilic attack at the ester carbonyl (C1) might be sterically hindered by the adjacent acetyl group (C2). Similarly, reactions at the acetyl group might be influenced by the neighboring ester and hydroxyl groups.

Biochemical Pathways and Mechanistic Studies Excluding Clinical/safety

Microbial Degradation and Biotransformation

The microbial breakdown of Methyl 2-acetyl-3-hydroxybenzoate is hypothesized to begin with modifications to its functional groups, making the aromatic ring more susceptible to subsequent enzymatic attack.

The initial step in the microbial catabolism of this compound is predicted to be the hydrolysis of its methyl ester bond. This reaction is catalyzed by a class of enzymes known as esterases or carboxylic ester hydrolases. These enzymes cleave the ester linkage by introducing a water molecule, yielding methanol (B129727) and the corresponding carboxylic acid, 2-acetyl-3-hydroxybenzoic acid.

Microbial esterases exhibit broad substrate specificity and are widespread in nature. For instance, bacteria such as Enterobacter cloacae have been shown to hydrolyze the ester bonds of parabens (esters of 4-hydroxybenzoic acid), which are structurally analogous to the target compound. The enzymatic action creates a free carboxylate group, which is a common feature in intermediates of aromatic degradation pathways.

Table 1: Predicted Enzymatic Hydrolysis of this compound

Substrate Enzyme Class Predicted Products

Following ester hydrolysis, the resulting 2-acetyl-3-hydroxybenzoic acid possesses an acetyl group. The removal of this group, or deacetylation, would be a logical next step in simplifying the molecule for further breakdown. This reaction would be catalyzed by an acetyl esterase, yielding acetate (B1210297) and 3-hydroxybenzoic acid. While specific enzymes that deacetylate this particular substrate have not been characterized, acetyl esterases are known to act on a variety of acetylated compounds, often as a prerequisite for further catabolism.

Once the side chains are removed to form a simpler intermediate like 3-hydroxybenzoic acid, the microbial degradation proceeds by attacking the stable aromatic ring. The initial and essential step for the disintegration of the benzene (B151609) ring is hydroxylation, where one or more hydroxyl (-OH) groups are added to the ring. koreascience.krresearchgate.net This is typically carried out by enzymes called hydroxylases or monooxygenases.

For an intermediate like 3-hydroxybenzoic acid, microorganisms can employ different hydroxylation strategies koreascience.kr:

Hydroxylation at the 4-position: This reaction, catalyzed by a 3-hydroxybenzoate 4-hydroxylase, yields protocatechuic acid (3,4-dihydroxybenzoic acid).

Hydroxylation at the 6-position: This pathway uses a 3-hydroxybenzoate 6-hydroxylase to produce gentisic acid (2,5-dihydroxybenzoic acid).

Hydroxylation at the 2-position: A 3-hydroxybenzoate 2-hydroxylase can form 2,3-dihydroxybenzoic acid.

The introduction of a second hydroxyl group destabilizes the aromatic ring, making it susceptible to cleavage by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, breaking the ring structure. Depending on the position of cleavage relative to the hydroxyl groups, this is known as ortho-cleavage or meta-cleavage. koreascience.krresearchgate.net For example, Pseudomonas reinekei MT1 has been shown to degrade 2,3-dihydroxybenzoate via a meta-cleavage pathway. nih.gov The resulting aliphatic products are then further metabolized and funneled into central metabolic pathways like the TCA cycle. koreascience.krresearchgate.net

Hydroxybenzoic acids are well-established as key intermediates in the microbial degradation pathways of numerous complex aromatic compounds, including lignin, phthalates, and polycyclic aromatic hydrocarbons (PAHs). koreascience.krmdpi.com Microorganisms convert a wide variety of aromatic substrates into a limited number of central intermediates, such as protocatechuic acid and catechol, for efficient processing. mdpi.com

While there is no direct evidence showing this compound or its derivatives as intermediates in the catabolism of other compounds, it is plausible that its core structure, 3-hydroxybenzoic acid, would be formed during the breakdown of more complex substituted aromatics. After enzymatic removal of other side groups, the resulting 3-hydroxybenzoic acid would enter the established funneling pathways for aromatic degradation.

Interaction with Enzymes and Receptors (Mechanistic Inquiry)

The interaction of this compound with enzymes is central to its biotransformation. The efficiency and specificity of these interactions are governed by the structural characteristics of both the substrate and the enzyme's active site.

The term substrate specificity refers to the ability of an enzyme to preferentially bind and catalyze a reaction on a specific substrate over other structurally similar molecules. nih.gov For the microbial degradation of this compound, the specificity of at least two key enzyme types would be critical: esterases and hydroxylases.

Esterase Specificity: Microbial esterases, which would catalyze the initial hydrolysis step, belong to the α/β-hydrolase fold family. Their substrate-binding pockets can vary significantly in size, shape, and hydrophobicity, which dictates their substrate preference. For example, studies on esterases from Rhizomucor miehei have shown that the presence of bulky aromatic amino acid residues within the binding pocket can create steric hindrance, restricting the enzyme's activity to substrates with smaller acyl chains. nih.gov An esterase capable of hydrolyzing this compound would need an active site that can accommodate the substituted benzoate (B1203000) moiety.

Hydroxylase Specificity: The subsequent hydroxylation of the aromatic ring is also highly specific. For instance, p-hydroxybenzoate hydroxylase (PHBH) is a well-studied flavin-dependent monooxygenase that hydroxylates 4-hydroxybenzoate. Its active site forms a network of hydrogen bonds with the carboxylate and hydroxyl groups of the substrate, ensuring precise orientation for hydroxylation. Even small changes to the substrate structure or mutations of key amino acid residues in the active site can profoundly alter the enzyme's catalytic efficiency and reaction rate. nih.gov An enzyme acting on an intermediate like 2-acetyl-3-hydroxybenzoic acid or 3-hydroxybenzoic acid would have a similarly tailored active site to ensure regioselective hydroxylation at a specific position on the aromatic ring.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methanol
2-acetyl-3-hydroxybenzoic acid
Acetate
3-hydroxybenzoic acid
4-hydroxybenzoic acid
Protocatechuic acid (3,4-dihydroxybenzoic acid)
Gentisic acid (2,5-dihydroxybenzoic acid)
2,3-dihydroxybenzoic acid

Molecular Docking and Binding Affinity Predictions with Model Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and a protein at the atomic level, allowing for the prediction of binding affinity and the rational design of new therapeutic agents. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 2-hydroxybenzoic acid derivatives.

Research into derivatives of 2-hydroxybenzoic acid has utilized molecular docking to explore their potential as enzyme inhibitors. For instance, docking studies on a novel 2-hydroxybenzoic acid derivative (compound 11) as a selective inhibitor for Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase, have revealed key binding interactions. nih.gov These computational models show that the carboxylate group of the ligand forms a bidentate salt bridge with Arginine (Arg105) and a hydrogen bond with Tyrosine (Tyr102) within the substrate-binding pocket of SIRT5. nih.gov Furthermore, the hydroxyl group is predicted to form a hydrogen bond with Valine (Val221), and the acetyl carbonyl group can form another hydrogen bond with Tyrosine (Tyr255). nih.gov Pi-pi stacking interactions with Phenylalanine (Phe223) and Tyrosine (Tyr255) also contribute to the stability of the ligand-protein complex. nih.gov

These types of interactions are fundamental for the binding of small molecules to enzyme active sites. The predicted binding mode for such compounds highlights the importance of specific functional groups in determining inhibitory activity and selectivity.

Table 1: Predicted Molecular Interactions of a 2-Hydroxybenzoic Acid Derivative with SIRT5

Functional Group of Ligand Interacting Residue in SIRT5 Type of Interaction
Carboxylate Arg105 Salt Bridge
Carboxylate Tyr102 Hydrogen Bond
Hydroxyl Group Val221 Hydrogen Bond
Acetyl Carbonyl Tyr255 Hydrogen Bond
Benzene Ring Phe223 Pi-pi Stacking

This table is based on docking predictions for a model compound and illustrates potential interactions for similar structures like this compound. nih.gov

Similarly, molecular docking has been employed to investigate the interactions of other complex derivatives, such as 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, with enzymes linked to type 2 diabetes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov These studies help rationalize the structure-activity relationships (SAR) of compounds and predict their binding affinities. nih.gov For this compound, it can be hypothesized that its acetyl, hydroxyl, and methyl ester groups would similarly engage in a network of hydrogen bonds and hydrophobic interactions within the active site of target enzymes.

Potential in Biosynthetic Routes and Secondary Metabolite Research

This compound belongs to the class of phenolic compounds, which are a large and diverse group of secondary metabolites commonly produced by plants and microorganisms. nih.gov Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions and defense mechanisms. nih.gov

The biosynthetic origin of the core hydroxybenzoic acid structure is typically the shikimate pathway. scielo.br This pathway converts simple carbohydrate precursors into aromatic amino acids and other important aromatic compounds. Hydroxybenzoates can be formed from chorismic acid, a key intermediate in the shikimate pathway, or from the breakdown of larger molecules like phenylalanine. scielo.br The biosynthesis of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), a closely related compound, occurs via the hydroxylation of benzoic acid followed by the action of a methyltransferase enzyme. wikipedia.org It is plausible that the biosynthesis of this compound follows a similar route, with an additional acetylation step occurring on the benzene ring. The source of the acetyl group is typically acetyl-CoA, a central molecule in metabolism.

Hydroxybenzoic acids and their derivatives are known to be produced by various organisms and have been isolated from endophytic fungi, which live within plant tissues. mdpi.com These compounds are of significant interest in secondary metabolite research due to their wide range of biological activities, including antimicrobial and antioxidant properties. nih.govmdpi.com For example, many plants produce methyl salicylate as a volatile signaling molecule to induce defense responses against pathogens or herbivores. wikipedia.org This airborne signal can travel to other parts of the plant or even to neighboring plants, warning them of an impending threat. wikipedia.org

The study of compounds like this compound contributes to the broader understanding of chemical ecology and the discovery of new natural products. The structural motifs present in this molecule—a hydroxylated and acetylated benzene ring—are common in a variety of bioactive secondary metabolites. Research into the biosynthetic pathways of these molecules can pave the way for their production through metabolic engineering and provide new chemical scaffolds for drug development.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-hydroxybenzoic acid
Sirtuin 5 (SIRT5)
Arginine (Arg)
Tyrosine (Tyr)
Valine (Val)
Phenylalanine (Phe)
5-acetyl-2-aryl-6-hydroxybenzo[b]furan
α-glucosidase
protein tyrosine phosphatase 1B (PTP1B)
chorismic acid
phenylalanine
methyl salicylate

Potential Applications in Materials Science and Catalysis

Role as a Precursor in Polymer Chemistry (Non-Plasticizers)

The bifunctional nature of Methyl 2-acetyl-3-hydroxybenzoate, possessing both a hydroxyl and a methyl ester group, makes it a promising candidate as a monomer for the synthesis of various polymers through polycondensation reactions. The presence of these reactive sites allows for the formation of polyester (B1180765) chains. For instance, the hydroxyl group can react with a carboxylic acid or an acyl chloride, while the methyl ester can undergo transesterification.

While direct polymerization studies of this compound are not extensively documented, the polymerization of similar hydroxybenzoic acid derivatives is well-established. For example, p-hydroxybenzoic acid is a well-known monomer for the production of liquid crystalline polymers. researchgate.netnih.gov The reactivity of the functional groups in this compound suggests its potential to be incorporated into polyester backbones, potentially modifying the properties of the resulting polymer. The acetyl group, in particular, could serve as a site for post-polymerization modification or for creating branched or cross-linked polymer architectures.

The potential polymerization pathways for this compound are summarized in the table below.

Polymerization TypeReactive Groups InvolvedPotential Polymer Type
PolycondensationHydroxyl and Methyl EsterPolyester
PolycondensationHydroxyl and another difunctional monomer (e.g., diacid)Copolyester
Post-polymerization modificationAcetyl groupModified polyester

It is important to note that these are potential applications based on the compound's chemical structure, and further research is needed to fully explore its utility in polymer synthesis.

Application as a Ligand in Coordination Chemistry

This compound is an excellent candidate for use as a ligand in coordination chemistry due to the presence of oxygen donor atoms in its hydroxyl, acetyl, and ester functional groups. These groups can coordinate with a variety of metal ions to form stable metal complexes.

A particularly significant application in this area is the formation of Schiff base ligands. The acetyl group of this compound can readily undergo a condensation reaction with a primary amine to form a Schiff base, which contains an imine (C=N) group. semanticscholar.orgnih.gov The resulting Schiff base ligand often possesses enhanced coordinating properties and can form stable complexes with a wide range of transition metals. researchgate.netresearchgate.net

The general scheme for the formation of a Schiff base from this compound and its subsequent coordination with a metal ion (M) is depicted below:

Step 1: Schiff Base Formation this compound + R-NH₂ → Schiff base ligand + H₂O

Step 2: Metal Complex Formation Schiff base ligand + Metal salt → Metal-Schiff base complex

The properties of the resulting metal complexes, such as their geometry, stability, and electronic properties, can be tuned by varying the metal ion and the substituent (R) on the primary amine. These complexes have potential applications in areas such as catalysis, materials science, and biological systems. mdpi.com

Use as a Building Block in Complex Organic Molecule Synthesis

The diverse reactivity of the functional groups in this compound makes it a valuable building block, or synthon, for the synthesis of more complex organic molecules. google.comnih.gov Each of the functional groups can be selectively targeted to undergo a variety of chemical transformations.

Potential Reactions of the Functional Groups:

Functional GroupPotential Reactions
Acetyl Group Reduction to an alcohol, oxidation to a carboxylic acid, condensation reactions (e.g., aldol (B89426), Claisen), formation of heterocycles.
Hydroxyl Group Alkylation, acylation, etherification, O-arylation.
Methyl Ester Group Hydrolysis to a carboxylic acid, transesterification with other alcohols, amidation.
Aromatic Ring Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), though the existing substituents will direct the position of new groups.

This versatility allows for the strategic construction of complex molecular architectures. For example, the β-keto ester moiety (the acetyl and ester groups) is a key structural motif in many natural products and pharmaceuticals. rsc.orgresearchgate.net The ability to modify the other parts of the molecule while keeping the β-keto ester intact, or vice versa, provides a powerful tool for synthetic chemists. The synthesis of various substituted methyl benzoate (B1203000) derivatives highlights the utility of this class of compounds as intermediates in the preparation of fine chemicals and active pharmaceutical ingredients. mdpi.com

Exploration of Catalytic or Co-catalytic Properties in Organic Transformations

The structural features of this compound suggest its potential to act as a catalyst or co-catalyst in various organic transformations. This potential stems from the ability of its functional groups to participate in catalytic cycles.

The phenolic hydroxyl group can act as a Brønsted acid or a hydrogen bond donor, which can activate electrophiles. It can also be deprotonated to form a phenoxide, which can act as a nucleophile or a ligand for a metal catalyst. The β-keto ester functionality can be enolized to form an enol or an enolate, which are key intermediates in many carbon-carbon bond-forming reactions.

The potential catalytic applications of this compound and its derivatives could be in the field of organocatalysis , where a small organic molecule is used to accelerate a chemical reaction. researchgate.net For example, compounds with similar functionalities have been shown to catalyze reactions such as aldol condensations, Michael additions, and esterifications.

Furthermore, as a ligand in metal complexes (as discussed in section 7.2), this compound could be part of a catalytically active species. The electronic and steric properties of the ligand can influence the reactivity and selectivity of the metal center in catalytic processes such as oxidations, reductions, and cross-coupling reactions. rsc.orgthieme-connect.comrsc.orgresearchgate.netresearchgate.net

Research into the catalytic properties of hydroxyacetophenone and β-keto ester derivatives is an active area, and while specific studies on this compound as a catalyst are not widespread, the known reactivity of its constituent functional groups provides a strong rationale for its exploration in this field.

Environmental Fate and Biodegradation Studies of Methyl 2 Acetyl 3 Hydroxybenzoate

The environmental persistence and transformation of synthetic chemical compounds are of significant scientific interest. This article focuses on the environmental fate of Methyl 2-acetyl-3-hydroxybenzoate, specifically examining its breakdown through microbial and photochemical processes, while excluding ecotoxicity data. The degradation pathways are largely inferred from studies on its core structural analog, 3-hydroxybenzoate, and related phenolic compounds.

Future Research Directions and Outlook for Methyl 2 Acetyl 3 Hydroxybenzoate

The scientific journey for a chemical compound does not end with its synthesis and basic characterization. For Methyl 2-acetyl-3-hydroxybenzoate, a compound at the intersection of several chemical disciplines, the future holds a wealth of research opportunities. These avenues of investigation promise to deepen our understanding of its fundamental properties and unlock its potential in various scientific applications. The following sections outline key future research directions, focusing on sustainable production, advanced analytical techniques, computational modeling, and novel applications in biochemistry and environmental science.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-acetyl-3-hydroxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:
A stepwise approach is advised:

Esterification : Start with 2-acetyl-3-hydroxybenzoic acid and methylating agents (e.g., dimethyl sulfate or methyl iodide) in the presence of a base like K₂CO₃. Monitor pH to avoid hydrolysis of the acetyl group.

Protection of Hydroxyl Group : Use temporary protecting groups (e.g., acetyl or TMS) during esterification to prevent side reactions. Deprotect post-esterification under mild acidic conditions.

Optimization : Adjust reaction temperature (35–50°C) and time (6–48 hrs) based on kinetic studies. Use DIPEA (diisopropylethylamine) as a catalyst for improved yield, as demonstrated in analogous triazine-ester syntheses .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity isolates.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify acetyl (-COCH₃, δ ~2.6 ppm), methoxy (-OCH₃, δ ~3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm). Compare splitting patterns to distinguish ortho-substitution .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and acetyl carbonyl (δ ~200 ppm).
  • IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹, if unprotected).
  • Mass Spectrometry : Use HRMS (High-Resolution MS) for molecular ion [M+H]⁺ and fragment ions (e.g., loss of methoxy group).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related quinazolinyl benzoates .

Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards .

Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to identify polymorphs. Heating rates of 5–10°C/min are optimal.

Solubility Studies : Use shake-flask method in buffers (pH 1–12) and solvents (polar aprotic vs. non-polar). Note that acetyl groups enhance solubility in organic solvents like DCM .

Cross-Validation : Replicate experiments using identical conditions (e.g., drying time, solvent grade) as conflicting studies to isolate variables.

Advanced: What strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Kinetic Studies :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.
  • Monitor degradation via UV-Vis (λ_max ~270 nm for benzoate esters) or LC-MS at timed intervals.

Mechanistic Insight :

  • Acidic pH: Ester hydrolysis dominates, forming 2-acetyl-3-hydroxybenzoic acid.
  • Basic pH: Acetyl group may undergo nucleophilic attack; use DFT calculations to model transition states and identify reactive sites .

Stabilization : Add antioxidants (e.g., BHT) or cyclodextrins to protect against oxidative or hydrolytic degradation .

Advanced: How can computational chemistry predict the reactivity of this compound in biological systems?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., esterases or cytochrome P450). Focus on binding affinity and orientation of the acetyl group.

DFT Calculations :

  • Compute electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., acetyl carbonyl vs. ester oxygen).
  • Analyze Fukui indices to predict sites for metabolic oxidation .

MD Simulations : Run 100-ns trajectories in explicit solvent (water/lipid bilayer) to assess membrane permeability and bioavailability.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Engineering Controls : Use fume hoods for weighing and synthesis to minimize inhalation.
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid latex due to solvent compatibility issues.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines, referencing analogous benzoate ester protocols .

Advanced: How can researchers design experiments to evaluate the photostability of this compound?

Methodological Answer:

Light Exposure : Use a solar simulator (UV-Vis, 300–800 nm) with irradiance calibrated to 1.5 W/m².

Sample Preparation : Dissolve in methanol or ethanol (1 mg/mL) and aliquot into quartz cuvettes.

Analysis :

  • Track UV spectral changes hourly; look for shifts in λ_max due to photooxidation.
  • Identify degradation products via GC-MS or LC-MS/MS.

Stabilizers : Test UV absorbers (e.g., titanium dioxide) or antioxidants to mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.